molecular formula C14H9F B13719896 2-Ethynyl-3'-fluorobiphenyl

2-Ethynyl-3'-fluorobiphenyl

Cat. No.: B13719896
M. Wt: 196.22 g/mol
InChI Key: KKYSNWIPEDALFI-UHFFFAOYSA-N
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Description

2-Ethynyl-3'-fluorobiphenyl is a fluorinated biphenyl derivative characterized by an ethynyl (-C≡CH) substituent at the 2-position and a fluorine atom at the 3'-position of the biphenyl scaffold. This structure combines the rigidity of the biphenyl framework with the electron-withdrawing properties of fluorine and the π-conjugation-enhancing capability of the ethynyl group. Such features make it a candidate for applications in materials science, medicinal chemistry, and radiopharmaceutical synthesis.

Properties

Molecular Formula

C14H9F

Molecular Weight

196.22 g/mol

IUPAC Name

1-ethynyl-2-(3-fluorophenyl)benzene

InChI

InChI=1S/C14H9F/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h1,3-10H

InChI Key

KKYSNWIPEDALFI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3’-fluorobiphenyl typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a halogenated biphenyl derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 2-Ethynyl-3’-fluorobiphenyl may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3’-fluorobiphenyl can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-Ethynyl-3’-fluorobiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Applied in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo metabolic transformations to form active metabolites that interact with enzymes or receptors. The ethynyl group can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Fluorobiphenyl Derivatives

Molecular Geometry and Conformational Dynamics

The biphenyl core is inherently non-planar due to steric hindrance between ortho-hydrogens. Substituent positions significantly influence inter-ring dihedral angles and excited-state geometries:

  • Biphenyl : Exhibits a large Stock shift (a measure of geometry change between ground and excited states), indicating substantial conformational differences upon electronic excitation .
  • 4-Fluorobiphenyl : Shows similar behavior to biphenyl, with large Stock shifts due to minimal steric hindrance from the para-fluorine substituent .
  • 2-Fluorobiphenyl : Displays an intermediate Stock shift, suggesting smaller geometry differences between states compared to biphenyl. The ortho-fluorine introduces steric and electronic effects that partially restrict ring rotation .
  • The 3'-fluorine may further stabilize the excited state through inductive effects, though experimental data specific to this compound is needed.
Table 1: Stock Shift Data for Selected Biphenyl Derivatives
Compound Stock Shift Magnitude Key Substituent Effects
Biphenyl Large No substituents; free rotation
4-Fluorobiphenyl Large Para-F; minimal steric hindrance
2-Fluorobiphenyl Intermediate Ortho-F; steric/electronic effects
2-Ethynyl-3'-fluorobiphenyl* Predicted small Ethynyl (rigidity), 3'-F (electronic)

*Predicted based on structural analogs.

Electronic and Spectroscopic Properties

Fluorine and ethynyl groups modulate electronic properties:

  • Fluorine : Electron-withdrawing nature lowers HOMO energy, enhancing stability and altering absorption/emission spectra. For example, fluorobiphenyl derivatives exhibit redshifted UV-Vis spectra compared to biphenyl .
  • In 2-ethynyl-3'-fluorobiphenyl, this could lead to distinct spectroscopic signatures compared to non-ethynylated analogs.

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